meso-2,3-Dibromobutane

Physical Organic Chemistry Kinetics Stereochemistry

For rigorous stereochemical and mechanistic studies, generic 2,3-dibromobutane mixtures introduce unacceptable variability. Procuring this specific meso isomer (CAS 5780-13-2) is essential; its internal symmetry yields quantifiably distinct reactivity—it reacts with iodide ions ~60% faster than the racemate and eliminates to give exclusively trans-2-butene. Sourcing the diastereomerically pure compound, typically at ≥98% assay, eliminates these uncontrolled variables, ensuring reproducible kinetic data and stereospecific synthetic outcomes that a racemic or dl-pair simply cannot provide.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 5780-13-2
Cat. No. B1593828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-2,3-Dibromobutane
CAS5780-13-2
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCC(C(C)Br)Br
InChIInChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+
InChIKeyBXXWFOGWXLJPPA-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-2,3-Dibromobutane (CAS 5780-13-2): High-Purity Stereoisomer for Precision Synthesis and Structural Studies


meso-2,3-Dibromobutane (CAS 5780-13-2), also known as erythro-2,3-dibromobutane, is a diastereomerically pure vicinal dibromide with the molecular formula C₄H₈Br₂ and a molecular weight of 215.91 g/mol [1]. It is one of three stereoisomers of 2,3-dibromobutane, distinguished by its internal plane of symmetry which renders the molecule achiral [2]. This structural feature, which is absent in the chiral (d/l) pair, fundamentally dictates its unique physical properties and stereospecific reactivity, making it a critical compound for stereochemical and mechanistic studies [3].

Why meso-2,3-Dibromobutane (CAS 5780-13-2) Cannot Be Interchanged with Its Racemic Mixture


Substituting meso-2,3-dibromobutane with its racemic mixture or the dl-enantiomer pair is not a viable option for precise scientific work due to significant and quantifiable differences in reactivity, physical properties, and stereochemical outcomes. While the molecular formula and weight are identical, the spatial arrangement of atoms leads to divergent behavior. For instance, the meso isomer reacts with iodide ions approximately 60% faster than the racemic mixture, a difference that would skew kinetic studies and yields [1]. Furthermore, elimination reactions produce distinct alkene isomers—trans-2-butene from the meso compound versus cis-2-butene from the dl-pair—a result of fundamental stereoelectronic control that is lost when using an undefined mixture [2]. These differences, rooted in the unique symmetry of the meso compound, mean that generic sourcing introduces uncontrolled variables that compromise data integrity and experimental reproducibility [3].

meso-2,3-Dibromobutane (CAS 5780-13-2): Quantified Differentiation from Its Stereoisomeric Analogs


Accelerated Reactivity in Nucleophilic Substitution

meso-2,3-Dibromobutane exhibits a significantly higher specific reaction rate with potassium iodide in methanol compared to its racemic (dl) mixture. At 59.72 °C, the second-order rate constant (k) for the meso compound is 0.00896, while the rate constant for the racemic mixture is 0.00562, representing a 59.4% increase in reaction rate [1]. This substantial difference underscores the critical impact of stereochemistry on chemical reactivity and is essential for kinetic modeling and optimizing synthetic pathways.

Physical Organic Chemistry Kinetics Stereochemistry

Defined Stereochemical Outcome in Elimination Reactions

The elimination reaction of meso-2,3-dibromobutane is stereospecific, yielding trans-2-butene exclusively, whereas the elimination from the dl-pair yields predominantly cis-2-butene [1]. This divergent outcome is a direct consequence of the anti-periplanar geometry requirement for E2 elimination, which is enforced by the meso compound's symmetry. This behavior is consistently observed in dehydrobromination reactions with solid potassium tert-butoxide [1].

Synthetic Organic Chemistry Stereochemistry Mechanistic Studies

Unique Conformational Stability and Spectroscopic Fingerprint

Vibrational and NMR spectroscopy reveals distinct conformational preferences for the meso isomer compared to the dl pair. Infrared and Raman analysis shows that meso-2,3-dibromobutane exists in a stable trans conformation in the crystalline state, while the dl-isomer adopts a gauche conformation [1]. High-resolution ¹H NMR confirms distinct coupling constants (J) between the isomers, providing a unique spectroscopic fingerprint for identity confirmation and purity assessment [2].

Spectroscopy Computational Chemistry Physical Chemistry

Best-Fit Application Scenarios for meso-2,3-Dibromobutane (CAS 5780-13-2)


Stereochemical and Mechanistic Probes in Academic Research

The distinct, quantifiable differences in reaction kinetics (59% faster with KI) and stereospecific elimination products (exclusive trans-2-butene formation) make meso-2,3-dibromobutane a classic and indispensable tool for teaching and research in physical organic chemistry. It serves as an ideal substrate for investigating the stereoelectronic requirements of E2 and S_N2 reactions, where the comparison with the dl-isomer provides a clear, data-rich case study on the principle of anti-periplanarity [1][2].

Synthesis of Stereodefined Alkene Intermediates

For synthetic chemists, the ability to produce pure trans-2-butene directly from meso-2,3-dibromobutane offers a significant advantage. This avoids the generation of cis/trans mixtures that require energy-intensive and costly separation steps. This route is particularly valuable in the synthesis of complex molecules or polymers where the geometric isomer of the alkene dictates the final product's properties [1].

Development and Calibration of Analytical Methods

The unique spectroscopic signatures of meso-2,3-dibromobutane, including its distinct ¹H NMR coupling constants and IR/Raman vibrational bands corresponding to its preferred trans conformation, make it a valuable reference standard. Analytical laboratories can leverage these defined properties for method development, instrument calibration, and as a retention time marker in gas chromatography, ensuring accurate identification and quantification in complex mixtures [3][4].

Substrate for Haloalkane Dehalogenase (HLD) Studies

meso-2,3-Dibromobutane is a recognized substrate for haloalkane dehalogenases, enzymes of significant interest in bioremediation and biocatalysis. Its use in such studies allows researchers to probe the enzyme's stereoselectivity and catalytic mechanism. The quantifiable differences in reactivity compared to the dl-pair can help map the enzyme's active site and its preference for specific stereoisomeric configurations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for meso-2,3-Dibromobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.